Myrcene

Pharmacology Pain Management Cannabinoid Research

For B2B buyers, sourcing verified naturally-derived Myrcene is critical for regulatory compliance, as synthetic myrcene is no longer permitted for food use in the US. In preclinical analgesic research, myrcene demonstrates dose-dependent efficacy in chronic arthritis models, unlike other terpenes lacking this validation. For polymer chemists, it enables precise control over cis-1,4 microstructure (79.4–83.4%) when copolymerized with isoprene. Additionally, extraction via cold trap technology minimizes losses to 10–15%, compared to 35–45% with steam distillation. Ensure procurement of ≥90% purity, naturally-derived, FG grade material for full regulatory compliance.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 123-35-3
Cat. No. B1677589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrcene
CAS123-35-3
Synonyms2-methyl-6-methylene-1,7-octadiene
alpha-myrcene
beta-myrcene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C=C)C
InChIInChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3
InChIKeyUAHWPYUMFXYFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in alcohol, chloroform, ether, glacial acetic acid
Soluble in ethanol and benzene
Soluble in oxygenated and chlorinated solvents.
In water, 5.60 mg/L at 25 °C
In water, 4.09 mg/L at 25 °C
0.0056 mg/mL at 25 °C
Insoluble in water;  soluble in oils
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Myrcene (CAS 123-35-3): Technical Specifications and Baseline Procurement Data


Myrcene (CAS 123-35-3), specifically β-myrcene, is an acyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol [1]. It is a colorless to pale yellow oily liquid characterized by a fresh, citrus, and balsamic odor profile [2]. Key physicochemical properties include a boiling point of 167 °C (lit.), a density of 0.791 g/mL at 25 °C, a vapor pressure of approximately 7 mm Hg at 20 °C, and a Log P value reported between 4.82 and 5.29 [3]. It is a volatile, heat-sensitive monoterpene that readily undergoes polymerization and oxidation upon exposure to air, necessitating storage at 2–8 °C and stabilization with inhibitors such as BHT .

Why Myrcene Cannot Be Simply Substituted: Differentiation from Other Terpenes


Direct substitution of myrcene with other common terpenes such as limonene, linalool, or β-caryophyllene is not recommended due to significant differences in physicochemical stability, biological activity, and regulatory status. While these compounds share a common biosynthetic origin and often co-occur in essential oils, their distinct chemical structures confer disparate properties that impact industrial formulation, therapeutic application, and procurement economics [1]. For instance, myrcene's acyclic structure makes it more prone to polymerization and oxidation than its cyclic counterparts, affecting shelf-life and handling protocols . Furthermore, key differentiators in analgesic potency, insecticidal activity, and regulatory permissions (e.g., FEMA GRAS status) mean that a swap can alter product efficacy, safety, or compliance. The quantitative evidence presented in Section 3 provides the specific, data-driven justification for selecting myrcene over its closest alternatives for targeted scientific and industrial applications [2][3].

Myrcene (CAS 123-35-3) Quantitative Differentiation Data vs. Alternatives


Analgesic Efficacy: Myrcene Demonstrates Dose-Dependent Pain Reduction in Arthritis Model

In a rat adjuvant monoarthritis model, local subcutaneous administration of myrcene at 1 and 5 mg/kg significantly reduced joint pain and inflammation [1]. While comparative studies with other pure terpenes in this specific chronic pain model are lacking, the quantitative effect of myrcene establishes a benchmark for this indication [1]. Notably, the study found that the combination of myrcene and CBD (200 μg) was not significantly different from myrcene alone, indicating no synergistic effect for these two compounds at the tested doses in this model [1].

Pharmacology Pain Management Cannabinoid Research

Insecticidal Activity: Myrcene Shows Lower Potency than Linalool and Limonene in Stored-Product Pests

A direct comparative study evaluated the fumigant toxicity of several terpenes against two common grain storage insects, the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum). Based on 24-hour LC₅₀ values (mg/cm³), the toxicity of β-myrcene was significantly lower than that of linalool and limonene, indicating that myrcene is not the preferred choice for high-potency fumigant applications [1]. This data is crucial for formulators where high insecticidal activity is a key performance indicator.

Entomology Natural Pesticides Essential Oil Chemistry

Polymerization Behavior: Myrcene's Unique Acyclic Structure Enables High cis-1,4 Microstructure in Copolymers

The polymerization behavior of myrcene is distinct from its acyclic analog, isoprene. A study using PN3-type cobalt complexes demonstrated that myrcene can be randomly copolymerized with isoprene, achieving a high cis-1,4 microstructure content of 79.4–83.4% for the polymyrcene segments, compared to 69.4–73.4% for the polyisoprene segments under identical conditions . This structural difference in polymer architecture, along with the ability to incorporate myrcene at 7.6–57.6% into the copolymer, provides a tool for tuning material properties like glass transition temperature (Tg ≈ −41.7 to 51.1 °C) .

Polymer Chemistry Biosourced Materials Catalysis

Regulatory Status: Myrcene's Unique FEMA GRAS Limitation for Synthetic Material

A critical procurement differentiator for myrcene in the flavor and fragrance industry is its regulatory status. As of October 9, 2020, the synthetic version of myrcene is no longer permitted for addition to food in the United States, a restriction not universally applied to all flavor terpenes [1]. This directly impacts sourcing decisions, requiring users to specify and verify naturally-derived myrcene for food and beverage applications.

Food Science Flavor Industry Regulatory Affairs

Thermal Stability: Myrcene is More Heat-Labile than Limonene and β-Caryophyllene

Myrcene's thermal stability is a key consideration for processes involving heat, such as vaporization, distillation, or baking. With a boiling point of approximately 166–168°C, myrcene is more heat-sensitive and volatile than other common terpenes like limonene (boiling point ~176°C) and significantly more so than the sesquiterpene β-caryophyllene (boiling point ~266°C) [1]. This lower thermal threshold means that myrcene is more prone to evaporative loss or thermal degradation during processing, which can alter the final product's aroma profile and functional properties.

Formulation Chemistry Thermal Processing Essential Oil Stability

Extraction Yield: Myrcene Preservation is Significantly Enhanced by Cold Trap Methods Over Steam Distillation

The choice of extraction method has a quantifiable impact on myrcene yield. Cold trap extraction systems preserve myrcene levels to within 10–15% of the theoretical maximum, whereas conventional steam distillation results in 35–45% losses of this heat-sensitive monoterpene [1]. This stark difference in recovery rates highlights the importance of processing technology in the procurement of high-quality myrcene-rich extracts.

Extraction Technology Process Engineering Cannabis Industry

Myrcene (CAS 123-35-3): Targeted Application Scenarios Based on Differential Evidence


Cannabis and Pain Research Formulation

For preclinical studies investigating non-cannabinoid analgesic and anti-inflammatory agents, myrcene is a primary candidate. The evidence demonstrates a clear, dose-dependent reduction in joint pain and inflammation in a rat model of chronic arthritis [1]. Unlike other terpenes lacking this specific in vivo data, myrcene provides a validated starting point for research into topical formulations for chronic pain management, despite showing no synergistic effect with CBD in this particular model [1]. Researchers should note this lack of synergy when designing combination therapies.

Premium Terpene Blend and Flavor Manufacturing

For B2B buyers formulating premium flavor or fragrance products where authenticity and regulatory compliance are paramount, myrcene sourcing must be highly specific. The evidence clearly states that synthetic myrcene is no longer permitted for food use in the United States [2]. Therefore, procurement must be limited to verified naturally-derived myrcene. This scenario is critical for manufacturers in the food and beverage industry, where using a non-compliant synthetic source could lead to regulatory action and product recall.

Biosourced Polymer Synthesis and Elastomer Engineering

Myrcene is a strategic monomer for polymer chemists developing novel biosourced materials. The data shows that when copolymerized with isoprene, myrcene yields polymer segments with a significantly higher cis-1,4 microstructure (79.4–83.4%) compared to the polyisoprene segments (69.4–73.4%) . This quantitative difference allows scientists to precisely tune the stereoregularity and, consequently, the mechanical properties (e.g., glass transition temperature) of the final copolymer. This is a key differentiator from using isoprene or butadiene alone.

High-Yield Terpene Extraction Process Design

For extraction facility managers and process engineers, the choice of technology directly impacts the yield and quality of myrcene. The evidence quantifies that cold trap extraction can limit myrcene losses to 10–15%, a substantial improvement over the 35–45% losses typical of steam distillation [3]. Therefore, when the goal is to produce a high-value, full-spectrum extract with a native terpene profile, investment in cold trap or similarly gentle extraction technology is scientifically justified over lower-cost steam distillation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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